molecular formula C19H16N4S2 B13355382 3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355382
M. Wt: 364.5 g/mol
InChI Key: XQKJNXWYZNKRPS-VAWYXSNFSA-N
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Description

Benzyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Benzyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the presence of both benzyl and phenylvinyl groups, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C19H16N4S2

Molecular Weight

364.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4S2/c1-3-7-15(8-4-1)11-12-18-22-23-17(20-21-19(23)25-18)14-24-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+

InChI Key

XQKJNXWYZNKRPS-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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